

α -Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl 2-bromo-2-propyl ketone*

Cat. No.: *B084759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic synthesis, renowned for its utility as a versatile building block in the construction of a wide array of pharmaceutical agents and complex organic molecules.^{[1][2]} This technical guide provides an in-depth overview of α -bromopropiophenone, encompassing its synthesis, chemical properties, and significant applications, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

α -Bromopropiophenone, a member of the α -halo ketone class of compounds, is a colorless to pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the carbonyl group.^[2] This structural feature imparts a high degree of reactivity, making it a valuable precursor in various synthetic transformations.^[2] Its primary application lies in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.^[1] Notably, it is a key starting material for the synthesis of several central nervous system stimulants and related compounds, including cathinone and its derivatives, as well as the bronchodilator and decongestant ephedrine.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of α -bromopropiophenone is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C_9H_9BrO	[1] [5]
Molecular Weight	213.07 g/mol	[1] [5]
Appearance	Colorless to pale yellow liquid/oil	[1] [2]
Boiling Point	245-250 °C (lit.)	
	138-140 °C at 14 mmHg (lit.)	
135-138 °C at 20 mmHg	[6] [7]	
Density	1.41 g/cm ³ at 25 °C (lit.)	[1]
Refractive Index	$n_{20/D}$ 1.571 (lit.)	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, acetone, and dichloromethane.	[1]
CAS Number	2114-00-3	[2]

Synthesis of α -Bromopropiophenone

The most prevalent method for the synthesis of α -bromopropiophenone is the direct α -bromination of propiophenone. Several protocols have been developed, employing different brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview

Method	Brominating Agent	Solvent	Catalyst/Condition(s)	Yield	Purity	Reference(s)
Direct Bromination	Bromine (Br ₂)	Dichloromethane	20 °C	Quantitative	Not specified	[8]
In Situ Bromination	Sodium Bromide / Hydrogen Peroxide	30% Sulfuric Acid	Room Temperature, 1-2h	94%	96% (HPLC)	[9]
Direct Bromination in Aqueous Suspension	Bromine (Br ₂)	Sodium Chloride Solution	~50 °C	~Quantitative	Not specified	[10]
Friedel-Crafts Acylation	Bromopropionyl bromide	Benzene	Aluminum chloride	80%	Not specified	[6][7]
Bromination with Cupric Bromide	Cupric Bromide	Ethyl acetate / Chloroform	Reflux (60-80 °C), 0.5-1h	95%	Not specified	[11]

Detailed Experimental Protocols

Protocol 1: Green Synthesis via in situ Bromination[9]

This method utilizes a safer and more environmentally friendly approach by generating bromine in situ.

- Materials:

- Propiophenone (13.4 g, 0.1 mol)

- Sodium bromide (41.2 g, 0.4 mol)
- 30% Sulfuric acid (32.7 g, 0.1 mol)
- 27% Hydrogen peroxide (35.2 g, 0.25 mol)
- Saturated sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- 500 mL round-bottom flask
- Procedure:
 - To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2 g).
 - Stir the mixture evenly at room temperature.
 - Add 30% sulfuric acid (32.7 g) to the mixture.
 - Slowly add 27% hydrogen peroxide (35.2 g) dropwise.
 - Continue to stir the reaction mixture for 1-2 hours after the addition is complete.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, stop stirring and allow the layers to separate.
 - Wash the organic layer with saturated sodium carbonate solution and then with saturated sodium chloride solution.
 - Dry the organic phase over anhydrous magnesium sulfate.
 - Concentrate the organic phase to obtain α -bromopropiophenone as a yellow oily liquid.
- Expected Outcome:

- Yield: 94%
- Purity: 96% (as determined by HPLC)

Protocol 2: Direct Bromination in Dichloromethane

This is a classic and straightforward method for α -bromination.

- Materials:
 - Propiophenone (72 g, 0.5 mol)
 - Bromine (82 g, 0.51 mol)
 - Dichloromethane (600 mL)
- Procedure:
 - Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.
 - Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.
 - Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.
 - After the addition is complete, stir the solution for an additional 30 minutes.
 - Evaporate the solvent under reduced pressure to obtain α -bromopropiophenone.
- Expected Outcome:
 - Yield: Quantitative

Key Reactions and Applications in Drug Development

α -Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Synthesis of Cathinone and its Derivatives

A primary application of α -bromopropiophenone is in the synthesis of cathinone and its substituted analogs, which are of significant interest in medicinal chemistry and pharmacology. The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of α -bromopropiophenone with methylamine yields α -methylaminopropiophenone (methcathinone or ephedrone), a precursor for the synthesis of ephedrine and pseudoephedrine.^[4]

- Mechanism: The reaction is a standard SN_2 nucleophilic substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic α -carbon and displacing the bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of α -bromopropiophenone with methylamine.

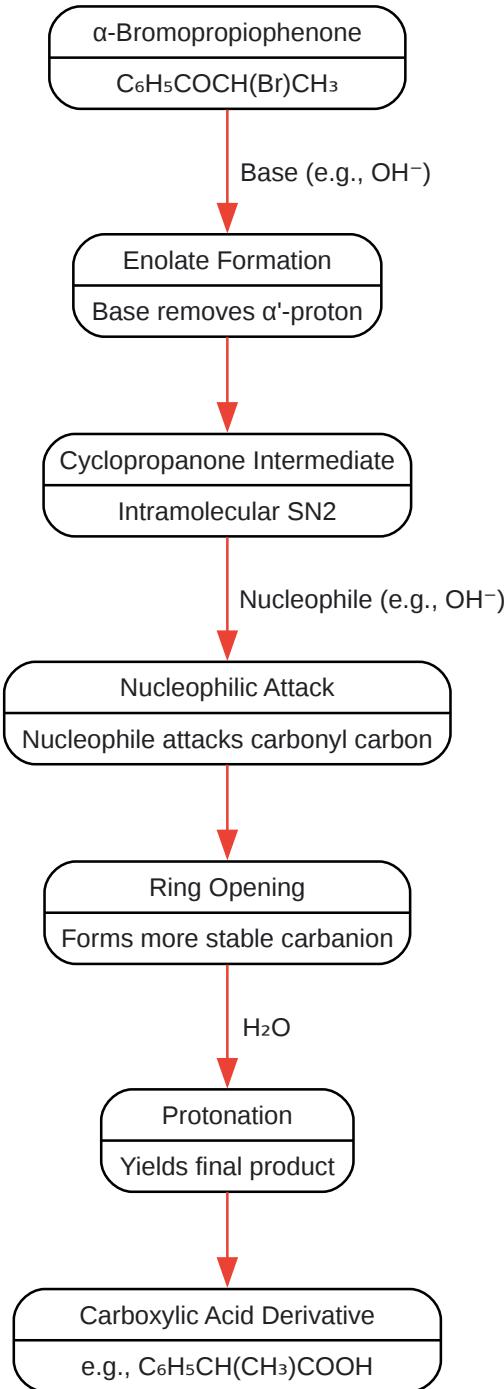
Synthesis of Ephedrine

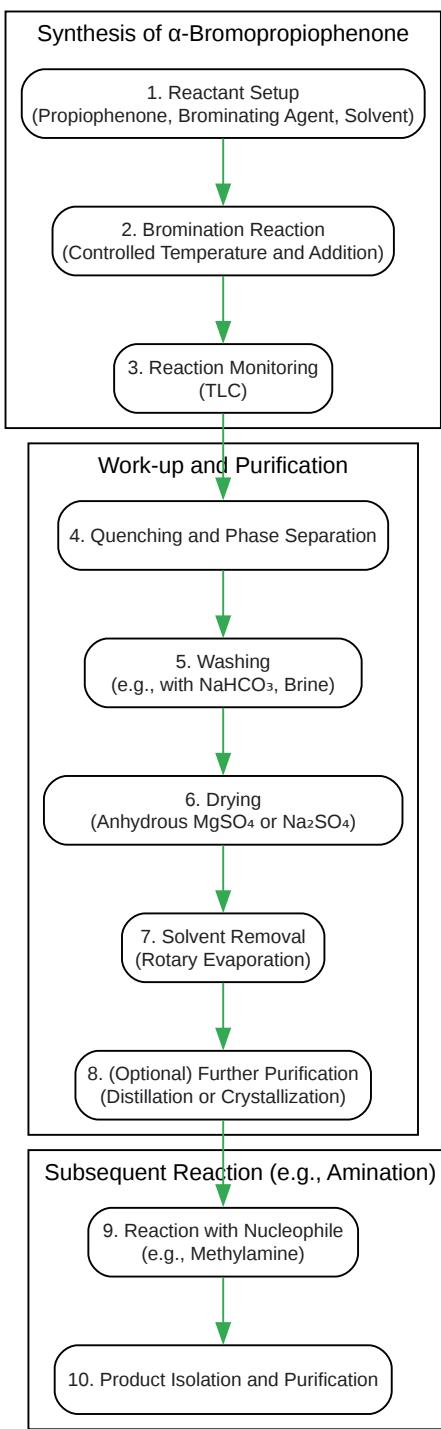
α -Methylaminopropiophenone, derived from α -bromopropiophenone, can be reduced to form ephedrine and pseudoephedrine.^[4] This reduction of the ketone functionality to a secondary alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement

Under basic conditions, α -halo ketones like α -bromopropiophenone can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.^{[8][12]} This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.^[13] The specific products depend on the base and nucleophile used.^[13]

Diagram of the Favorskii Rearrangement Mechanism:

Favorskii Rearrangement of α -Bromopropiophenone

Experimental Workflow for α -Bromopropiophenone Synthesis and Reaction[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS 2114-00-3: α -Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 3. Cathinone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. α -Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 6. Synthetic Ephedrine (Brit. Pat. 302,940) - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Synthetic Ephedrine (Brit. Pat. 302,940 [erowid.org])
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]
- 10. DE859146C - Process for the production of α -bromopropiophenone - Google Patents [patents.google.com]
- 11. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [α -Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084759#key-intermediates-in-organic-synthesis-bromopropiophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com